![molecular formula C22H22N2O5S2 B6560749 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide CAS No. 946282-96-8](/img/structure/B6560749.png)
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide
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Description
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide are bacterial cells , particularly Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . These bacteria are known to cause a variety of infections in humans, making them important targets for antibacterial agents.
Mode of Action
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide interacts with its bacterial targets by inducing the production of reactive oxygen species (ROS) . The increased ROS levels lead to oxidative stress within the bacterial cells, disrupting their normal functions and ultimately leading to cell death .
Biochemical Pathways
The compound’s action primarily affects the oxidative stress response pathways in bacteria . The overproduction of ROS can damage various cellular components, including proteins, lipids, and DNA, impairing essential biochemical pathways and inhibiting bacterial growth .
Result of Action
The result of the compound’s action is the bactericidal activity against S. aureus ATCC 29213 and MRSA ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in the treated bacterial cells, indicating significant cellular damage . The compound’s analogue demonstrated a broader spectrum of activity, with a minimum inhibitory concentration of 100 µg/mL against reference strains of S. aureus, Escherichia coli, and Pseudomonas aeruginosa .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-29-19-10-12-20(13-11-19)30(25,26)23-18-9-14-22-17(16-18)6-5-15-24(22)31(27,28)21-7-3-2-4-8-21/h2-4,7-14,16,23H,5-6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVHMEUHPOWTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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